Ethyl 4-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
Description
Properties
Molecular Formula |
C12H10ClNO3 |
|---|---|
Molecular Weight |
251.66 g/mol |
IUPAC Name |
ethyl 4-chloro-1-oxo-2H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-12(16)10-9(13)7-5-3-4-6-8(7)11(15)14-10/h3-6H,2H2,1H3,(H,14,15) |
InChI Key |
ILGGGZRHBCGVMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2C(=O)N1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate typically involves the reaction of 4-chloroisoquinoline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives, although specific conditions for such reactions are less commonly reported
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or methanol, and catalysts like palladium on carbon.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents such as tetrahydrofuran (THF) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or dichloromethane
Major Products Formed
Substitution: Formation of amine or thiol derivatives.
Reduction: Formation of hydroxyl derivatives.
Oxidation: Formation of more oxidized isoquinoline derivatives
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate has been investigated for its biological activities:
- Antibacterial Properties : Research indicates that derivatives of this compound exhibit antibacterial effects, making it a candidate for developing new antibiotics .
Organic Synthesis
This compound serves as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows it to participate in:
- Cyclization Reactions : It can be used to create complex ring systems that are valuable in pharmaceuticals.
Drug Development
Due to its structural characteristics, this compound is being explored for:
- Potential Anticancer Agents : Some studies suggest that modifications to its structure could lead to compounds with anticancer properties .
Case Study 1: Antibacterial Activity
In a study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound and tested their antibacterial activity against multiple strains of bacteria. The results indicated that certain derivatives showed significant inhibition of bacterial growth, suggesting potential for further development as antibacterial agents .
Case Study 2: Synthesis of Heterocycles
Another research project focused on the use of this compound as a precursor for synthesizing complex heterocycles. The study detailed the reaction conditions and yields obtained from various synthetic routes, demonstrating its versatility as a building block in organic synthesis .
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The chlorine atom and the carbonyl group are likely involved in binding interactions, while the isoquinoline ring provides structural stability .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations: Halogen and Functional Group Differences
Ethyl 4-Hydroxy-1-Oxo-1,2-Dihydroisoquinoline-3-Carboxylate
- Molecular Formula: C₁₂H₁₁NO₄
- Molecular Weight : 233.22 g/mol
- Key Differences : Replaces chlorine with a hydroxyl group at position 3.
- Impact: The hydroxyl group increases polarity (Topological Polar Surface Area, TPSA: 75.6 Ų) and reduces lipophilicity (LogP: 1.7) compared to the chloro analogue.
Methyl 4-Bromo-1-Oxo-1,2-Dihydroisoquinoline-3-Carboxylate
- Molecular Formula: C₁₁H₈BrNO₃
- Molecular Weight : 282.09 g/mol
- Key Differences : Bromine replaces chlorine at position 4; methyl ester instead of ethyl.
- Impact: Bromine’s larger atomic radius increases molecular weight and may alter steric interactions.
Core Structure Variations: Quinoline vs. Isoquinoline
Ethyl 5-Chloro-4-Hydroxy-1-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carboxylate (CAS 248282-10-2)
- Molecular Formula: C₁₃H₁₁ClNO₄
- Molecular Weight : 296.69 g/mol
- Key Differences: Quinoline core (nitrogen at position 1) vs. isoquinoline (nitrogen at position 2). Additional methyl group at position 1.
- Impact: The quinoline framework may exhibit distinct electronic properties and binding affinities. The methyl group could enhance metabolic stability .
Substituent Position and Saturation
Ethyl 1-Oxo-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylate
- Molecular Formula: C₁₂H₁₃NO₃
- Molecular Weight : 219.24 g/mol
- Key Differences: Partially saturated isoquinoline ring (tetrahydro).
Functional Group Modifications
Ethyl 4-Chloro-8-Nitroquinoline-3-Carboxylate (CAS 131548-98-6)
- Molecular Formula : C₁₂H₉ClN₂O₄
- Molecular Weight : 296.67 g/mol
- Key Differences: Nitro group at position 8 on a quinoline core.
- Impact : The nitro group is strongly electron-withdrawing, which could stabilize negative charges or modify redox properties. This compound may exhibit enhanced reactivity in electrophilic substitutions .
Research Findings and Implications
- Lipophilicity Trends : Chloro and bromo substituents increase LogP compared to hydroxy analogues, favoring passive diffusion across biological membranes .
- Biological Activity: Quinoline derivatives with nitro groups (e.g., CAS 131548-98-6) are often explored as antimicrobial agents, while isoquinoline esters may target kinase enzymes due to structural mimicry of ATP .
- Synthetic Accessibility : Ethyl esters are commonly used in prodrug strategies to enhance bioavailability, as seen in related compounds from pharmacomodulation studies .
Biological Activity
Ethyl 4-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₁₂H₁₀ClNO₃
- Molecular Weight : 251.67 g/mol
- CAS Number : 25438101
This compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors. It has been investigated for its inhibitory effects on poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes.
Inhibition of PARP
Research indicates that compounds similar to this compound display significant inhibitory activity against PARP enzymes. For instance, a study demonstrated that certain derivatives exhibited over 80% inhibition at 1 µM concentration, with some compounds achieving IC₅₀ values in the nanomolar range .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study involving a series of derivatives based on the isoquinoline structure showed moderate antibacterial activities against various strains. The minimum inhibitory concentration (MIC) values indicated that while some compounds displayed promising results, further optimization is necessary to enhance their efficacy .
Anti-HIV Activity
In addition to antibacterial properties, this compound derivatives have been explored for anti-HIV activity. Research focused on modifying the core structure to improve potency against HIV integrase and replication processes. Although initial results were promising, further studies are required to assess their full potential in clinical applications .
Study on PARP Inhibition
A detailed study evaluated the structure-activity relationship (SAR) of several isoquinoline derivatives. The findings highlighted that modifications in the amide portion significantly influenced inhibitory potency against PARP1 and PARP2. For example, compound 3l demonstrated an IC₅₀ value of 156 nM against PARP1, showcasing the potential for developing potent PARP inhibitors from this scaffold .
Antibacterial Evaluation
In a separate investigation, synthesized compounds were assessed for their antibacterial activity using the MIC assay. The results indicated that while some derivatives exhibited moderate activity, none reached the threshold for clinical relevance without further structural optimization .
Summary of Findings
| Activity | Mechanism | IC₅₀ Value | Remarks |
|---|---|---|---|
| PARP Inhibition | Enzyme inhibition | 156 nM | Promising lead for cancer therapy |
| Antibacterial | Disruption of bacterial cell function | Varies | Moderate activity; needs optimization |
| Anti-HIV | Inhibition of viral replication | Not determined | Requires further research |
Q & A
Q. How can the synthesis of ethyl 4-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate be optimized for improved yield and purity?
- Methodological Answer : The synthesis typically involves cyclization and halogenation steps. Key factors include:
- Reagent selection : Use of halogenating agents like N-bromosuccinimide (NBS) for regioselective chlorination (as demonstrated in analogous isoquinoline syntheses) .
- Solvent and temperature : Reactions in 1,4-dioxane or methylene chloride under reflux (e.g., 453 K) improve cyclization efficiency .
- Purification : Flash chromatography (silica gel with ethyl acetate/hexanes) and recrystallization from ethyl acetate enhance purity .
- Yield optimization : Catalyst choice (e.g., piperidine) and stoichiometric ratios (e.g., 1:1.2 substrate:malonate) are critical .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H NMR : Diagnostic signals include aromatic protons (δ 7.5–8.5 ppm), ester methyl groups (δ 3.9–4.1 ppm), and NH protons (δ ~9–10 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with mass accuracy <5 ppm .
- X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities and validates bond lengths/angles (e.g., C–Cl bond ~1.73 Å) .
Q. How should researchers address impurities in synthesized batches?
- Methodological Answer :
- HPLC analysis : Detect and quantify impurities (e.g., 4-hydroxy-1,2-dihydroquinolin-2-ones) using C18 columns and UV detection .
- Recrystallization : Ethyl acetate or methanol/water mixtures reduce impurity levels to <2% .
- Reagent drying : Anhydrous sodium sulfate or molecular sieves minimize water-induced side reactions .
Q. What are the standard protocols for crystallographic data collection and refinement?
- Methodological Answer :
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. Collect data up to θmax = 25° .
- Refinement : SHELXL (via SHELXTL interface) refines anisotropic displacement parameters. Apply riding models for H-atoms (C–H = 0.93–0.97 Å) .
- Validation : Check R-factor convergence (e.g., R1 < 0.05) and residual electron density (<1 eÅ⁻³) .
Q. How does the electronic structure of the chloro-substituent influence reactivity?
- Methodological Answer :
- Electron-withdrawing effect : The Cl atom deactivates the isoquinoline ring, reducing electrophilic substitution but enhancing nucleophilic attack at the carbonyl group .
- Hammett parameters : σp values (~0.23) predict moderate meta-directing effects in further functionalization .
Advanced Research Questions
Q. How can crystallographic software (e.g., SHELXL, ORTEP) resolve disorder in the dihydroisoquinoline ring?
- Methodological Answer :
- Disorder modeling : Split occupancy refinement for overlapping atoms (e.g., C8 and C9). Use PART commands in SHELXL .
- Thermal ellipsoids : Analyze anisotropic displacement parameters (ADPs) to distinguish static vs. dynamic disorder .
- ORTEP visualization : Generate 50% probability ellipsoids to assess bond-length anomalies (e.g., C–Cl vs. C–O distances) .
Q. What mechanistic insights explain regioselectivity in halogenation reactions of this compound?
- Methodological Answer :
- Radical intermediates : NBS/benzoyl peroxide generates bromine radicals, favoring C4 chlorination due to resonance stabilization .
- DFT calculations : Compute Fukui indices (nucleophilic/electrophilic sites) using B3LYP/6-31G(d) to predict reactivity .
- Kinetic studies : Monitor reaction progress via in-situ IR (C=O stretch at ~1700 cm⁻¹) to identify rate-determining steps .
Q. How do solvent polarity and proticity affect tautomeric equilibria in solution?
- Methodological Answer :
- NMR titration : Compare DMSO-d6 vs. CDCl3 spectra to detect keto-enol shifts (NH signal broadening in protic solvents) .
- Dielectric constant : High-polarity solvents (ε > 30) stabilize the 1-oxo tautomer, confirmed by UV-Vis λmax shifts .
- Computational modeling : PCM solvation models (e.g., in Gaussian 09) calculate Gibbs free energy differences between tautomers .
Q. What strategies mitigate crystallographic twinning in low-symmetry space groups?
- Methodological Answer :
Q. How can bioactivity assays distinguish between direct target binding and off-pathway effects?
- Methodological Answer :
- SPR/BLI : Measure binding kinetics (ka/kd) to purified enzymes (e.g., proteases) to confirm direct interactions .
- CRISPR knockouts : Use isogenic cell lines lacking target proteins to validate specificity .
- Metabolomics : LC-MS profiles identify downstream pathway perturbations (e.g., altered ATP levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
